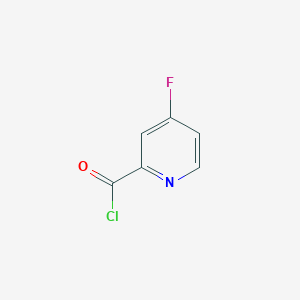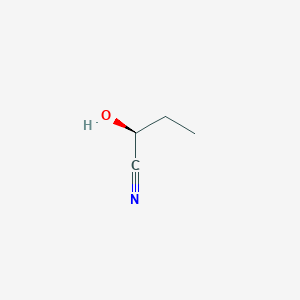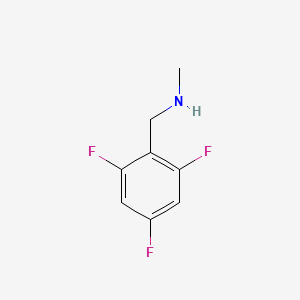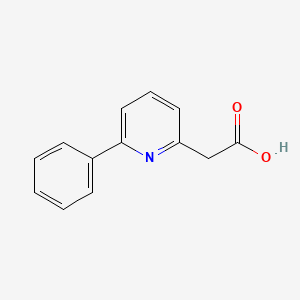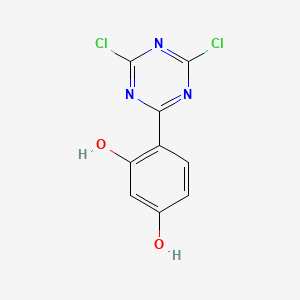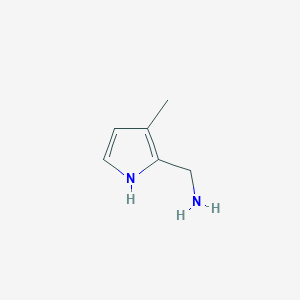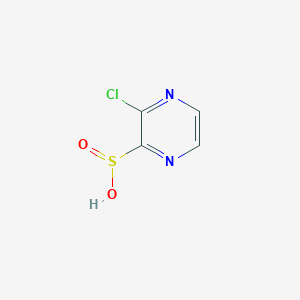![molecular formula C20H20O5S B13128984 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- CAS No. 833489-93-3](/img/structure/B13128984.png)
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- is a derivative of anthracenedione, a class of organic compounds known for their applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione as the core structure.
Introduction of Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride.
Introduction of Methoxyethylthio Group: The methoxyethylthio group can be introduced via a nucleophilic substitution reaction using 2-methoxyethylthiol and a suitable leaving group on the anthracenedione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The methoxyethoxy and methoxyethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the reagents used.
Scientific Research Applications
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This property is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone
- 9,10-Anthracenedione, 1-hydroxy-2-(methoxymethyl)-
Uniqueness
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- is unique due to the presence of both methoxyethoxy and methoxyethylthio groups, which can significantly influence its chemical reactivity and potential applications. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other anthracenedione derivatives.
Properties
CAS No. |
833489-93-3 |
|---|---|
Molecular Formula |
C20H20O5S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O5S/c1-23-9-10-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-11-24-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
ITZHXQGPQHOGHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

